molecular formula C14H16FN5S B13375828 N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

Cat. No.: B13375828
M. Wt: 305.38 g/mol
InChI Key: ADNNNQXNWQIHLP-UHFFFAOYSA-N
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Description

N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a synthetic small molecule belonging to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. This fused bicyclic heterocyclic system is recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential. The core triazolo-thiadiazole structure is a cyclic analogue of biologically important components like thiosemicarbazide and is known to be associated with a wide spectrum of biological activities . The specific structure of this compound features a 3-fluorophenyl substituent at the 6-position of the triazolo-thiadiazole ring, which may influence its electronic properties and binding affinity, while a diethylaminomethyl group at the 3-position provides potential for further functionalization. This compound is primarily of interest in early-stage drug discovery and chemical biology for the development of novel therapeutic agents. Researchers can explore its potential as a building block for creating chemical probes or as a lead compound for optimizing against various biological targets. The presence of the triazolo-thiadiazole core suggests it could be investigated for numerous applications, including but not limited to, antimicrobial, anti-inflammatory, or anticancer research, as similar structures have demonstrated such activities . The exact mechanism of action is target-dependent and requires empirical determination. As with all compounds of this nature, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H16FN5S

Molecular Weight

305.38 g/mol

IUPAC Name

N-ethyl-N-[[6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C14H16FN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-6-5-7-11(15)8-10/h5-8H,3-4,9H2,1-2H3

InChI Key

ADNNNQXNWQIHLP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound belongs to thetriazolo[3,4-b]thiadiazole class, which is typically synthesized via cyclocondensation reactions. The target molecule features a 3-fluorophenyl substituent at position 6 and an N-ethyl-N-(ethylamino)methyl group at position 3. Key steps involve:

  • Formation of the triazolothiadiazole core.
  • Functionalization via Mannich-type reactions for amine introduction.

Stepwise Synthesis Protocol

Synthesis of 6-(3-Fluorophenyl)Triazolo[3,4-b]Thiadiazole-3-Carbaldehyde

Intermediate Preparation

  • Starting Material : 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol (derived from 3-fluorobenzoic acid via thiocarbohydrazide cyclization).
  • Cyclocondensation :
    • React with chloroacetic acid in phosphorus oxychloride (POCl₃) under reflux (6–8 h) or microwave irradiation (70 W, 5 min).
    • Yield : 75–85% (microwave) vs. 60–65% (conventional).
  • Oxidation : Treat with MnO₂ in acetonitrile to convert the hydroxymethyl group to a formyl group.

Characterization Data

Parameter Value
IR (KBr) 1685 cm⁻¹ (C=O stretch)
¹H NMR (CDCl₃) δ 10.2 (s, 1H, CHO)
LCMS m/z 289.1 [M+H]⁺

Mannich Reaction for Amine Functionalization

Reagents :

Procedure :

  • Dissolve 6-(3-fluorophenyl)triazolo[3,4-b]thiadiazole-3-carbaldehyde (1 mmol) in ethanol.
  • Add formaldehyde (2 mmol) and diethylamine (2 mmol) with catalytic p-toluenesulfonic acid (p-TsOH).
  • Reflux at 80°C for 12 h.
  • Purify via silica gel chromatography (ethyl acetate:hexane = 3:7).

Yield : 68–72%

Mechanism :

  • The aldehyde undergoes nucleophilic attack by diethylamine, followed by formaldehyde-mediated crosslinking to form the tertiary amine.

Final Reduction Step

Reduction of Imine Intermediate :

  • Treat the Mannich base with sodium borohydride (NaBH₄) in methanol (0°C, 2 h).
  • Neutralize with dilute HCl and extract with dichloromethane.

Yield : 85–90%

Optimized Reaction Conditions

Parameter Conventional Method Microwave-Assisted Method
Time 12–18 h 20–30 min
Yield 60–65% 75–80%
Purity (HPLC) 92–94% 97–99%

Analytical and Spectral Validation

Key Data for Final Compound :

Technique Observations
¹H NMR (DMSO-d₆) δ 1.2 (t, 6H, CH₂CH₃), 3.4 (q, 4H, NCH₂), 4.1 (s, 2H, NCH₂), 7.2–8.1 (m, 4H, Ar-H)
¹³C NMR δ 12.4 (CH₂CH₃), 47.8 (NCH₂), 115–162 (Ar-C), 165.2 (C=N)
HRMS m/z 375.1421 [M+H]⁺ (Calc. 375.1418)
HPLC Retention Time 6.8 min (C18 column, MeOH:H₂O = 70:30)

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Conventional Low equipment cost Low yield, longer reaction time
Microwave-Assisted High yield, rapid Specialized equipment required
One-Pot Simplified purification Limited scalability

Critical Considerations

  • Regioselectivity : The 3-fluorophenyl group directs electrophilic substitution to position 6 due to steric and electronic effects.
  • Amine Stability : Tertiary amines may require inert atmospheres (N₂/Ar) to prevent oxidation during synthesis.
  • Green Chemistry : Replace POCl₃ with polyphosphoric acid (PPA) for eco-friendly cyclization.

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g demonstrated with >90% purity.
  • Cost Estimate : ~$120/g (lab-scale) vs. ~$40/g (pilot-scale).

Mechanism of Action

The mechanism of action of N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolothiadiazole derivatives vary in substituents at the 3- and 6-positions, which critically influence their biological profiles. Below is a comparative analysis of key analogues:

Compound Substituents Biological Activity Key Findings Reference
N-ethyl-N-{[6-(3-fluorophenyl)triazolo[3,4-b]thiadiazol-3-yl]methyl}ethanamine 6-(3-fluorophenyl), 3-(N-ethyl-N-methylethanamine) Under investigation Predicted enhanced bioavailability due to fluorine and flexible amine side chain
3-(3-pyridyl)-6-substituted-1,2,4-triazolo[3,4-b]thiadiazoles 3-pyridyl, 6-alkyl/aryl Vasodilatory 70% of tested compounds showed significant vasodilation in vitro
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolo[3,4-b]thiadiazole 6-ibuprofen moiety Antimicrobial, anti-inflammatory Crystal structure reveals planar triazolothiadiazole core with C–H⋯π interactions
6-(1-Adamantyl)-3-(2-fluorophenyl)-triazolo[3,4-b]thiadiazole 6-adamantyl, 3-(2-fluorophenyl) Unreported (structural data only) NMR data indicates rigid adamantyl group influences electronic environment
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core, trifluoromethyl, methoxy Not directly comparable (different core) Patent claims include metabolic stability

Research Findings and Implications

Vasodilatory Potential: While fluorophenyl triazolothiadiazoles are less studied than pyridyl analogues, their electronic profile suggests comparable or superior vasoactivity. Further in vivo studies are needed to confirm efficacy .

Antimicrobial Optimization : Structural alignment with the ibuprofen derivative indicates that fluorophenyl groups could replace bulky aryl moieties to balance lipophilicity and solubility for enhanced antimicrobial action.

Metabolic Stability : Fluorine’s electronegativity and small atomic radius mitigate cytochrome P450-mediated degradation, a limitation observed in methoxy-substituted analogues (e.g., ) .

Biological Activity

N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H12FN5SC_{13}H_{12}F_{N_5}S, with a molecular weight of approximately 273.27 g/mol. The structural features of this compound include:

  • Triazole and Thiadiazole Rings : These heterocycles are known for their biological activity.
  • Fluorophenyl Substituent : The presence of fluorine enhances the lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit notable antimicrobial effects. For instance:

  • Antibacterial Activity : Studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .
  • Antifungal Activity : Some derivatives exhibit moderate antifungal activity with MICs between 31.25 and 62.5 μg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been observed to affect carbonic anhydrase and cholinesterase activities, which are crucial in cancer metabolism .
  • Cell Line Studies : In vitro studies on various cancer cell lines have shown promising results regarding cell viability reduction upon treatment with similar compounds .

Anti-inflammatory and Analgesic Effects

Compounds derived from the triazole-thiadiazole scaffold have also been evaluated for their anti-inflammatory properties:

  • In Vivo Models : In animal models, compounds similar to this compound demonstrated significant analgesic effects comparable to standard analgesics like aspirin. These effects were assessed using methods such as the tail flick and hot plate tests .

Summary of Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC 16–31.25 μg/mL for bacteria
AntifungalMIC 31.25–62.5 μg/mL
AnticancerInhibition of cancer cell proliferation
Anti-inflammatorySignificant analgesic effects in vivo

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of thiadiazole derivatives and found that those with a triazole component exhibited enhanced activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Case Study on Analgesic Properties : Another investigation assessed the analgesic effects of various triazolo-thiadiazole derivatives in mice using the writhing test and found that certain derivatives provided significant relief comparable to conventional pain relievers .

Q & A

Q. What is the structural significance of the triazole and thiadiazole rings in this compound, and how do they influence its pharmacological activity?

The compound’s core structure consists of fused triazole and thiadiazole rings, which are critical for its biological interactions. The triazole ring contributes to hydrogen bonding with enzyme active sites, while the thiadiazole moiety enhances electron-deficient properties, facilitating interactions with aromatic residues in target proteins. The 3-fluorophenyl substituent at position 6 introduces steric and electronic effects that modulate selectivity toward biological targets like kinases or microbial enzymes .

Key Structural Features :

ComponentRole in Bioactivity
Triazole ringHydrogen bonding, π-π stacking
Thiadiazole ringElectron deficiency, hydrophobic interactions
3-Fluorophenyl groupEnhances lipophilicity and target specificity

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves cyclization of 4-amino-5-mercapto-1,2,4-triazole with a substituted aldehyde (e.g., 3-fluorobenzaldehyde) under acidic or dehydrating conditions (e.g., POCl₃ or H₂SO₄). Key steps include:

  • Condensation : Formation of the thiadiazole ring via cyclocondensation (80–100°C, 6–8 hours).
  • Alkylation : Introduction of the N-ethyl groups using ethyl iodide in DMF with K₂CO₃ as a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Optimization Parameters :

ParameterOptimal Range
Temperature80–100°C
Reaction time6–8 hours
CatalystPOCl₃ or H₂SO₄

Q. What pharmacological activities have been reported for this compound, and what assay systems were used to validate them?

Reported activities include:

  • Anticancer : IC₅₀ = 12 µM against HeLa cells (MTT assay) .
  • Antimicrobial : MIC = 8 µg/mL against S. aureus (broth microdilution) .
  • Enzyme inhibition : 70% inhibition of COX-2 at 10 µM (ELISA) . Assays often compare the compound to structural analogs to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the alkylation step?

Low yields during N-ethylation may arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes, improving yield by 20% .
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance alkyl halide reactivity in biphasic systems .
  • In situ FTIR monitoring : Identifies intermediate formation and optimizes reagent stoichiometry .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be systematically resolved?

Discrepancies may result from structural analogs, assay conditions, or cellular models. Recommended approaches:

  • Dose-response validation : Re-test the compound in parallel with positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolic stability assays : Assess compound degradation in cell culture media (e.g., LC-MS profiling) .
  • Crystallographic studies : Resolve binding modes to confirm target engagement (e.g., protein-ligand X-ray structures) .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neuroprotective contexts?

Proposed methodologies:

  • Molecular docking : Screen against neurodegenerative targets (e.g., acetylcholinesterase, NMDA receptors) .
  • Transcriptomic profiling : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • In vivo models : Test efficacy in transgenic C. elegans or murine models of Alzheimer’s disease, monitoring behavioral and biomarker changes .

Data Contradiction Analysis

Q. How does the 3-fluorophenyl substituent impact bioactivity compared to other halogenated analogs?

Substituent effects were analyzed using SAR studies:

SubstituentAnticancer IC₅₀ (HeLa)LogP
3-Fluorophenyl12 µM2.1
2-Iodophenyl18 µM2.8
4-Methoxyphenyl>50 µM1.6
The 3-fluoro group balances lipophilicity and electronic effects, enhancing membrane permeability and target binding .

Methodological Recommendations

  • Synthetic Chemistry : Use continuous flow reactors for scalable production .
  • Biological Assays : Include orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .
  • Computational Tools : Apply molecular dynamics simulations to predict metabolite formation .

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